Diheptylphosphinic acid

Description

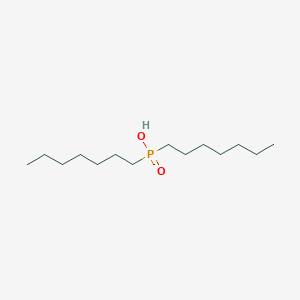

Diheptylphosphinic acid is an organophosphorus compound characterized by a phosphorus atom bonded to two heptyl alkyl chains and one hydroxyl group, with the general formula C₁₄H₃₁O₂P. Phosphinic acids, including diheptyl derivatives, are utilized in industrial applications such as flame retardants, metal extraction, and catalysis due to their strong chelating abilities and thermal stability .

Properties

CAS No. |

3011-76-5 |

|---|---|

Molecular Formula |

C14H31O2P |

Molecular Weight |

262.37 g/mol |

IUPAC Name |

diheptylphosphinic acid |

InChI |

InChI=1S/C14H31O2P/c1-3-5-7-9-11-13-17(15,16)14-12-10-8-6-4-2/h3-14H2,1-2H3,(H,15,16) |

InChI Key |

XGVCGGYVDCBIQH-UHFFFAOYSA-N |

SMILES |

CCCCCCCP(=O)(CCCCCCC)O |

Canonical SMILES |

CCCCCCCP(=O)(CCCCCCC)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares diheptylphosphinic acid with key analogs:

Key Observations :

- Chain Length and Branching : this compound’s linear heptyl chains likely confer higher hydrophobicity compared to branched analogs like Bis(3,3-dimethylbutyl)phosphinic acid, affecting solubility and extraction efficiency .

- Aromatic vs. Aliphatic : Diphenylphosphinic acid’s aromatic groups enhance thermal stability (melting point ~194°C) compared to aliphatic derivatives, making it suitable for high-temperature applications .

Q & A

Basic: What are the validated synthetic routes for diheptylphosphinic acid, and how can purity be ensured?

This compound is typically synthesized via nucleophilic substitution of alkyl halides with phosphinic acid derivatives under anhydrous conditions. A common method involves reacting heptylmagnesium bromide with phosphorus trichloride, followed by hydrolysis and oxidation . To ensure purity:

- Characterization : Use P NMR to confirm the absence of unreacted intermediates (e.g., phosphonous acid derivatives).

- Purity assessment : Combine elemental analysis (C, H, P) with high-resolution mass spectrometry (HRMS) to validate molecular composition .

- Purification : Recrystallization in non-polar solvents (e.g., hexane) under inert atmospheres minimizes oxidation byproducts.

Basic: Which spectroscopic and chromatographic methods are optimal for characterizing this compound in complex matrices?

- Spectroscopy :

- Chromatography :

Basic: How does pH influence the stability of this compound in aqueous systems?

This compound exhibits pH-dependent hydrolysis. Below pH 3, protonation of the phosphinic group reduces reactivity, while above pH 7, deprotonation accelerates degradation. Key parameters:

- Experimental design : Conduct kinetic studies at controlled pH (2–10) and monitor degradation via P NMR or ion chromatography.

- Data interpretation : Plot pseudo-first-order rate constants (k) against pH to identify stability thresholds .

Advanced: How can researchers resolve contradictions in reported extraction efficiencies of this compound from environmental samples?

Contradictions often arise from matrix effects (e.g., humic acids) or inconsistent solvent systems. Methodological strategies:

- Matrix-matched calibration : Spike samples with isotopically labeled analogs (e.g., C-heptyl derivatives) to correct for recovery losses .

- Systematic review : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate prior methodologies and identify confounding variables (e.g., competing ligands) .

- Cross-validation : Compare results across multiple techniques (e.g., liquid-liquid extraction vs. solid-phase extraction) to isolate method-specific biases .

Advanced: What strategies optimize this compound’s selectivity in metal-ion separation systems?

- Ligand design : Modify alkyl chain length (heptyl vs. shorter/longer chains) to tailor hydrophobicity and steric effects.

- Experimental controls :

- Computational modeling : Density Functional Theory (DFT) to predict binding affinities for transition metals (e.g., Cu, Fe) .

Advanced: How can researchers address gaps in toxicity data for this compound using class-based extrapolation?

- Literature synthesis : Review toxicity data for structurally analogous organophosphorus compounds (e.g., hexylphosphinic acid) and apply read-across principles .

- In vitro testing : Use hepatic cell lines (e.g., HepG2) to assess acute cytotoxicity (IC) and compare with class trends.

- Regulatory alignment : Cross-reference Agency for Toxic Substances and Disease Registry (ATSDR) guidelines for extrapolation protocols .

Advanced: What novel catalytic applications of this compound are emerging in asymmetric synthesis?

Recent studies highlight its role as a chiral ligand in palladium-catalyzed cross-couplings:

- Methodology : Synthesize Pd(II) complexes with this compound and test enantioselectivity in Suzuki-Miyaura reactions.

- Data analysis : Compare enantiomeric excess (ee) via chiral HPLC and correlate with ligand stereoelectronic parameters (Tolman electronic parameters) .

Tables for Key Parameters

| Property | Method | Typical Range | Reference |

|---|---|---|---|

| pKa (phosphinic group) | Potentiometric titration | 2.5–3.5 | |

| Log P (octanol-water) | Shake-flask method | 3.8–4.2 | |

| Thermal decomposition (°C) | TGA/DSC | 180–200 (under N) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.